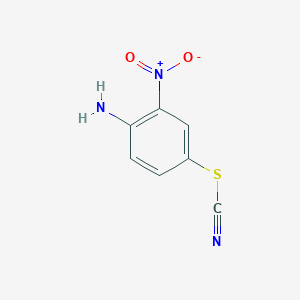

2-Nitro-4-thiocyanatoaniline

Description

Overview of the Chemical Compound's Significance in Scientific Research

2-Nitro-4-thiocyanatoaniline, identified by the CAS number 54029-45-7, is an aromatic amine with the molecular formula C₇H₅N₃O₂S. vulcanchem.com The presence of a nitro (-NO₂), a thiocyanate (B1210189) (-SCN), and an amino (-NH₂) group on a benzene (B151609) ring confers upon it a unique reactivity profile. vulcanchem.comontosight.ai This trifunctional nature allows it to serve as a versatile intermediate in the synthesis of a variety of more complex molecules, including dyes and pharmaceuticals. ontosight.ai

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. vulcanchem.com The thiocyanate group provides a pathway for introducing sulfur-containing moieties, a common feature in many biologically active compounds. mdpi.com The amino group offers a site for various chemical modifications. This combination of functional groups makes this compound a subject of significant interest in organic synthesis and medicinal chemistry research. vulcanchem.comontosight.ai

Historical Context of Thiocyanatoaniline Research

The study of thiocyanatoanilines is part of the broader field of aromatic thiocyanation, a chemical transformation that has been explored for over a century. Early methods for introducing a thiocyanate group onto an aromatic ring often involved the use of thiocyanogen, a toxic reagent. jchemlett.com Over the years, researchers have developed various methods for the thiocyanation of anilines and other aromatic compounds. These methods often utilize more stable and less hazardous reagents like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in the presence of an oxidizing agent. mdpi.comjchemlett.comresearchgate.net

Historically, the synthesis of thiocyanatoanilines was driven by the need for intermediates in the production of dyes and other industrial chemicals. guidechem.com The development of more efficient and environmentally friendly synthetic procedures has been a continuous focus of research. mdpi.comresearchgate.net For instance, methods involving in-situ generation of the active thiocyanating agent have been developed to improve yields and selectivity. mdpi.com The historical progression of thiocyanation chemistry provides the foundation for the current understanding and utilization of compounds like this compound.

Current Research Landscape and Emerging Trends

Current research on this compound and related compounds is characterized by a focus on developing greener and more efficient synthetic methodologies and exploring their potential applications. A significant trend is the move towards metal-free reaction conditions for thiocyanation, which reduces environmental impact and cost. jchemlett.comresearchgate.net

The compound's role as a precursor in the synthesis of biologically active molecules is a major area of investigation. For example, it is a known impurity in the synthesis of albendazole, an anthelmintic drug, highlighting its relevance in pharmaceutical analysis and quality control. vulcanchem.com Furthermore, the presence of the nitro and thiocyanate groups suggests potential for antimicrobial activity, a field that is actively being explored for nitro-containing aromatic compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-amino-3-nitrophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHIBBGKKRYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037038 | |

| Record name | 2-Nitro-4-thiocyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-45-7 | |

| Record name | 4-Amino-3-nitrophenyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-thiocyanatoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-thiocyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrophenyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-THIOCYANATOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R584ZAAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Nitro-4-thiocyanatoaniline

The primary synthetic pathways to this compound involve direct thiocyanation of a pre-nitrated aniline or a sequential approach where nitration follows thiocyanation.

Direct Thiocyanation of o-Nitroaniline

The most common method for synthesizing this compound is through the direct electrophilic thiocyanation of o-nitroaniline. researchgate.net This reaction typically involves an in-situ generation of the thiocyanating agent, thiocyanogen, which then reacts with the aromatic ring. researchgate.net

The reaction conditions for the direct thiocyanation of o-nitroaniline have been explored using various reagents and solvents. A prevalent method involves the use of a thiocyanate (B1210189) salt (such as sodium or ammonium (B1175870) thiocyanate) and an oxidizing agent like bromine in a suitable solvent. prepchem.comprepchem.com Acetic acid is a commonly used solvent for this transformation. researchgate.netprepchem.comprepchem.com

One established procedure involves treating a stirred mixture of o-nitroaniline and dry sodium thiocyanate in acetic acid with a solution of bromine in acetic acid at a controlled temperature of 11°-12° C. prepchem.com The reaction is typically stirred for an additional hour at this temperature before being allowed to warm to 15° C. prepchem.com Another variation uses ammonium thiocyanate and bromine in acetic acid, with the bromine solution added dropwise below 20° C, followed by stirring for four hours at room temperature. prepchem.com Methanol has also been utilized as a solvent in a similar process with ammonium thiocyanate and bromine. prepchem.com

A solvent-free, mechanochemical approach has also been developed, using ammonium thiocyanate and ammonium persulfate as the oxidizing agent. acs.orgnih.gov This method involves ball-milling the reactants, with silica added as a grinding auxiliary, for a specific duration. acs.orgnih.gov

Table 1: Comparative Data on Reaction Conditions for Direct Thiocyanation of o-Nitroaniline

| Thiocyanate Source | Oxidizing Agent | Solvent | Temperature | Reaction Time | Reference |

| Sodium Thiocyanate | Bromine | Acetic Acid | 11°-12° C | 1 hour | prepchem.com |

| Ammonium Thiocyanate | Bromine | Acetic Acid | < 20° C to Room Temp. | 4 hours | prepchem.com |

| Ammonium Thiocyanate | Bromine | Methanol | Not specified | Not specified | prepchem.com |

| Ammonium Thiocyanate | Ammonium Persulfate | Solvent-free (Silica auxiliary) | Room Temperature | 1 hour | acs.orgnih.gov |

The regioselectivity of the thiocyanation of o-nitroaniline is governed by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a strong activating group and an ortho, para-director, while the nitro (-NO₂) group is a strong deactivating group and a meta-director. In this case, the powerful para-directing effect of the amino group dominates, leading to the selective introduction of the thiocyanate group at the position para to the amino group, resulting in the desired this compound product. organic-chemistry.org The reaction yields the 4-thiocyanato isomer as the major product. researchgate.net

While the reaction is generally regioselective, the formation of byproducts can occur. Optimization of reaction parameters, such as temperature and molar ratios, is crucial to minimize the formation of undesired isomers, like 3-nitro isomers.

Following the reaction, the crude this compound is typically isolated by pouring the reaction mixture into water, which causes the product to precipitate as a solid. prepchem.comprepchem.com Standard purification techniques are then employed to obtain the pure compound.

Common purification methods include:

Recrystallization: The crude solid can be recrystallized from a suitable solvent, such as ethanol, to yield the purified product. prepchem.com

Solvent Washing/Extraction: The crude product can be washed with water to remove any water-soluble impurities. prepchem.com In some procedures, the filtered solid is dissolved in a solvent like acetone, the solution is filtered to remove insoluble materials, and the solvent is then evaporated to yield the purified product. prepchem.com

Column Chromatography: For smaller scale or high-purity requirements, column chromatography can be utilized. nih.gov

The final product is typically a yellow solid with a melting point around 110°-114° C. prepchem.comprepchem.comchemdad.com

Condensation-Alkylation Approaches

An alternative strategy to direct thiocyanation involves building the molecule through sequential reactions on a different aniline derivative.

This approach reverses the order of functionalization. The synthesis can begin with an aniline derivative that already contains the thiocyanate group, followed by a regioselective nitration. For instance, the synthesis can involve the nitration of 4-thiocyanatoaniline. Careful control of the reaction conditions, such as using nitric acid in acetic anhydride at low temperatures (e.g., 0–5°C), is necessary to ensure the regioselective introduction of the nitro group at the 2-position, ortho to the amino group. Monitoring the reaction temperature and stoichiometry is critical to minimize the formation of byproducts.

Ultrasonically Assisted Thiocyanation

Ultrasonically assisted synthesis offers another efficient and rapid method for the preparation of this compound ijacskros.com. This technique utilizes the physical phenomenon of acoustic cavitation, where the formation and collapse of microbubbles create localized high-pressure and high-temperature zones, thereby accelerating the chemical reaction scirp.orgrasayanjournal.co.in.

For the thiocyanation of 2-nitroaniline (B44862), the reaction is carried out using ammonium thiocyanate in the presence of a reusable silica-supported Brønsted acid catalyst, such as HClO₄-SiO₂ ijacskros.com. The application of ultrasound irradiation leads to a dramatic reduction in reaction time and an improvement in yield compared to conventional heating methods. Specifically, the synthesis of this compound under ultrasonic conditions was completed in just 20 minutes with a 69% yield, whereas the same reaction under traditional reflux required 5 hours to achieve a 68% yield ijacskros.com. This demonstrates that ultrasonication provides a remarkable rate acceleration, making it a promising protocol for the efficient and selective thiocyanation of aromatic compounds ijacskros.com.

The table below compares the conventional and ultrasonically assisted methods for the synthesis of this compound.

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | HClO₄-SiO₂ | 5 hours | 68% | ijacskros.com |

| Ultrasonic Irradiation | HClO₄-SiO₂ | 20 minutes | 69% | ijacskros.com |

Synthesis of Related Thiocyanatoaniline Derivatives

This compound serves as a key precursor for the synthesis of various derivatives, primarily through transformations of the thiocyanate group. The -SCN group can be converted into a thiol or thiolate intermediate, which is then subsequently alkylated or arylated to form thioethers. These transformations are crucial in the production of valuable chemical intermediates.

The conversion of this compound to 2-Nitro-4-(propylthio)aniline is a significant step in the synthesis of anthelmintic drugs like albendazole. This transformation typically involves the generation of a thiol or thiolate intermediate followed by alkylation with a propyl halide. Several methods have been developed to achieve this.

One approach involves reacting this compound with n-propyl bromide and n-propanol in the presence of aqueous sodium cyanide and a phase transfer catalyst, such as methyl tributylammonium chloride. prepchem.comgoogle.com The reaction is heated to reflux, and after several hours, it yields 2-Nitro-4-(propylthio)aniline in high purity. google.com

Another documented method first treats this compound with sodium hydroxide in a solution of n-propanol and water. This initial step likely hydrolyzes the thiocyanate to a sodium thiolate salt. Following this, n-propyl bromide is added to the mixture, which is heated to complete the alkylation, resulting in the desired 2-Nitro-4-(propylthio)aniline. google.com

A third variation utilizes sodium sulfide (B99878) nonahydrate in methanol to react with a dithioether precursor, followed by the addition of chloropropane to perform the alkylation. google.com

Below is an interactive data table summarizing the various synthetic methods for 2-Nitro-4-(propylthio)aniline.

| Starting Material | Reagents | Solvent(s) | Catalyst | Product | Yield |

| This compound | n-Propyl bromide, Sodium cyanide | Methylene chloride, n-Propanol, Water | Methyl tributylammonium chloride | 2-Nitro-4-(propylthio)aniline | 97% |

| This compound | Sodium hydroxide, n-Propyl bromide | n-Propanol, Water | None | 2-Nitro-4-(propylthio)aniline | Not specified |

| Dithioether Precursor | Sodium sulfide nonahydrate, Chloropropane | Methanol | None | 2-Nitro-4-(propylthio)aniline | 64-97% |

The synthesis of 2-Nitro-4-thiophenyl aniline from this compound is another important transformation. The common strategy involves converting the thiocyanate group into a more reactive thiolate, which can then undergo nucleophilic aromatic substitution with an activated aryl halide or react with a diazonium salt.

One patented method describes a two-step process. First, this compound is treated with sodium hydroxide in a suitable solvent to generate a sodium 4-amino-3-nitrothiophenolate solution. This intermediate solution is then reacted with bromobenzene under alkaline conditions to yield 2-Nitro-4-thiophenyl aniline. google.com

An alternative route involves the hydrolysis of this compound with sodium sulfide to form the same 3-nitro-4-amino thiophenol sodium salt. patsnap.com Separately, aniline is reacted with sodium nitrite under acidic conditions to generate benzene (B151609) diazonium chloride. The subsequent condensation reaction between the thiophenol sodium salt and the benzene diazonium chloride affords the final product, 2-Nitro-4-thiophenyl aniline. patsnap.com

The synthesis of aryl thiocyanates from aniline derivatives is a fundamental transformation in organic chemistry, with both traditional and modern methods available.

Conventional Solution-Phase Synthesis: A widely used method for the thiocyanation of anilines involves electrophilic substitution using thiocyanogen, often generated in situ. For the synthesis of this compound itself, the process starts with o-nitroaniline. A mixture of o-nitroaniline and sodium thiocyanate (or ammonium thiocyanate) in acetic acid is treated with bromine. prepchem.comresearchgate.net The bromine oxidizes the thiocyanate anion to form thiocyanogen ((SCN)₂), which then acts as the electrophile, substituting onto the aniline ring at the position para to the amino group.

Mechanochemical Synthesis: A more recent, environmentally friendly approach involves mechanochemical synthesis, which is a solvent-free method. acs.orgnih.gov In this technique, a solid mixture of an aniline derivative, ammonium thiocyanate, and an oxidizing agent like ammonium persulfate is subjected to grinding or milling. This process generates the thiocyanate radical for the reaction. This method has been successfully applied to a wide range of anilines, including those with electron-withdrawing groups (EWGs), to produce various aryl thiocyanates in good to excellent yields. acs.org

The table below presents examples of aryl thiocyanates synthesized from substituted anilines using the mechanochemical method. acs.org

| Aniline Substrate | Product | Yield |

| o-Nitroaniline | This compound | 92% |

| o-Cyanoaniline | 2-Cyano-4-thiocyanatoaniline | 87% |

| o-Chloroaniline | 2-Chloro-4-thiocyanatoaniline | 89% |

| o-Anisidine (2-Methoxyaniline) | 2-Methoxy-4-thiocyanatoaniline | 61% |

Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Nitro-4-thiocyanatoaniline. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise mapping of the chemical environment of each atom in the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. nih.gov

In a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons of this compound exhibit distinct signals. The proton at position 3 (H-3), adjacent to the nitro group, appears as a doublet at approximately 8.40 ppm with a small coupling constant (J = 2.4 Hz) due to its coupling with H-5. The proton at position 5 (H-5) shows a doublet of doublets at around 7.56 ppm, resulting from coupling to both H-6 (J = 8.8 Hz) and H-3 (J = 2.4 Hz). The proton at position 6 (H-6), adjacent to the amino group, appears as a doublet at approximately 6.91 ppm (J = 8.8 Hz). The two protons of the primary amine (-NH₂) typically appear as a broad singlet around 6.38 ppm. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.40 | d | 2.4 |

| H-5 | 7.56 | dd | 8.8, 2.4 |

| H-6 | 6.91 | d | 8.8 |

| -NH₂ | 6.38 | s | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows seven distinct signals, corresponding to the six aromatic carbons and the one carbon of the thiocyanate (B1210189) group. nih.gov

The carbon atom of the thiocyanate group (-SCN) is typically observed around 110.7 ppm. The aromatic carbons show a range of chemical shifts influenced by the electronic effects of the substituents. The carbon atom bonded to the amino group (C-1) resonates at approximately 145.7 ppm, while the carbon bearing the nitro group (C-2) is found at about 132.1 ppm. The other aromatic carbons (C-3, C-4, C-5, and C-6) appear at approximately 131.3, 109.6, 138.8, and 120.8 ppm, respectively. nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | 145.7 |

| C-2 (-NO₂) | 132.1 |

| C-3 | 131.3 |

| C-4 (-SCN) | 109.6 |

| C-5 | 138.8 |

| C-6 | 120.8 |

| -SCN | 110.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features. nih.gov

The most characteristic absorption is the strong, sharp peak corresponding to the stretching vibration of the thiocyanate (-SCN) group, which appears around 2152 cm⁻¹. The presence of the nitro (-NO₂) group is confirmed by two strong absorptions: one for the asymmetric stretching vibration near 1505-1520 cm⁻¹ and another for the symmetric stretch around 1340 cm⁻¹. The amino (-NH₂) group is identified by a pair of bands in the 3361-3477 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. nih.govrsc.org

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3477, 3361 |

| Thiocyanate (-SCN) | C≡N Stretch | 2152 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1505 |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1340 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. The molecular weight of this compound is 195.20 g/mol . nih.govsigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecular ion peak [M⁺] is observed at a mass-to-charge ratio (m/z) of 195. nih.govnih.gov This peak confirms the molecular formula C₇H₅N₃O₂S. The fragmentation pattern provides further structural verification. Common fragments observed include ions at m/z 149, 122, 137, 169, and 105, which correspond to the loss of characteristic neutral fragments from the parent molecule. nih.govnih.gov For instance, the peak at m/z 149 could correspond to the loss of the nitro group (-NO₂).

| m/z Value | Assignment |

|---|---|

| 195 | Molecular Ion [M⁺] |

| 169 | Fragment |

| 149 | Fragment |

| 137 | Fragment |

| 122 | Fragment |

| 105 | Fragment |

Advanced Analytical Techniques for Quantification and Impurity Profiling

Beyond structural confirmation, advanced analytical methods are necessary for quantifying the compound in various matrices and for detecting and identifying trace-level impurities.

For the sensitive quantification of this compound and the profiling of process-related impurities, a Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is highly effective. Such a method offers superior resolution, speed, and sensitivity compared to conventional HPLC. rsc.org

A robust UPLC-MS/MS method can be developed using a sub-2 µm particle column, such as a BEH C18 column (e.g., 1.7 µm, 2.1 × 50 mm), which provides high separation efficiency. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (ACN) and an aqueous buffer, such as 10 mM ammonium (B1175870) acetate (NH₄OAc), run in a gradient mode to ensure the effective separation of the main compound from potential impurities like 4-thiocyanatoaniline. rsc.org

Detection is achieved using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode (ESI+). This technique provides high selectivity and sensitivity, allowing for the validation of a low limit of quantification (LOQ), for instance, at 0.1 µg/mL, which is essential for controlling trace impurities in bulk material. rsc.org

LC-QTOF-MS for Environmental Fate Studies

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) stands as a powerful and indispensable analytical tool for investigating the environmental fate of organic micropollutants, including this compound. This high-resolution mass spectrometry (HRMS) technique enables the detection, identification, and quantification of the parent compound and its various transformation products (TPs) in complex environmental matrices such as water and soil. nih.govresearchgate.net The untargeted screening capabilities of LC-QTOF-MS are particularly valuable for discovering novel metabolites and degradation products without the need for reference standards, thus providing a comprehensive understanding of the compound's persistence, mobility, and degradation pathways. chromatographyonline.comresearchgate.net

Environmental transformation of nitroaromatic compounds like this compound can occur through various biotic and abiotic processes, including microbial degradation, hydrolysis, and photodegradation. nih.govepa.govnih.gov These processes can lead to a variety of structural modifications. Common degradation pathways for nitroaromatic compounds involve the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. nih.govenviro.wiki Additionally, hydroxylation of the aromatic ring is a frequent transformation reaction observed for many organic pollutants. nih.gov The thiocyanate group may also undergo hydrolysis or be transformed into other functional groups.

A typical LC-QTOF-MS workflow for an environmental fate study of this compound would involve sample collection from a relevant environmental compartment (e.g., soil or water), followed by an extraction step, often using solid-phase extraction (SPE) for water samples, to isolate and concentrate the analytes. thermofisher.com Chromatographic separation is then performed, typically using a reversed-phase column, to separate the parent compound from its TPs and matrix components before they enter the mass spectrometer. embrapa.br

The QTOF instrument, operating in both full-scan MS and tandem MS (MS/MS) modes, provides critical information for structural elucidation. researchgate.net In full-scan mode, the instrument measures the accurate mass of the ions, allowing for the determination of their elemental composition with high confidence. For the identification of unknown TPs, MS/MS experiments are conducted where the precursor ion of a potential TP is isolated and fragmented to produce a characteristic fragmentation pattern, which provides structural information about the molecule. researchgate.netsemanticscholar.org

Research Findings:

While specific environmental fate studies employing LC-QTOF-MS for this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to a wide range of structurally related compounds. For instance, studies on other nitroanilines and nitroaromatics have effectively used LC-HRMS to identify a suite of TPs in various environmental simulations. nih.govresearchgate.net Based on the known reactivity of the functional groups present in this compound, a number of potential transformation products can be hypothesized.

Below are interactive data tables summarizing a plausible analytical methodology and a list of potential transformation products that could be identified in an environmental fate study of this compound using LC-QTOF-MS.

Table 1: Hypothetical LC-QTOF-MS Parameters for the Analysis of this compound and its Transformation Products

| Parameter | Setting |

| LC System | |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ion Source | Electrospray Ionization (ESI), positive and negative modes |

| Scan Mode | Full Scan MS and data-dependent MS/MS |

| Mass Range | 50 - 500 m/z |

| Capillary Voltage | 3.5 kV |

| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |

Table 2: Potential Transformation Products (TPs) of this compound for Environmental Fate Studies

| Transformation Product Name | Proposed Molecular Formula | Exact Mass [M+H]⁺ | Transformation Pathway |

| 2-Amino-4-thiocyanatoaniline | C₇H₇N₃S | 166.0433 | Reduction of nitro group |

| 2-Nitro-4-aminobenzonitrile | C₇H₅N₃O₂ | 164.0454 | Desulfurization of thiocyanate |

| 2-Nitro-4-thiocyanatophenol | C₇H₄N₂O₃S | 197.0015 | Hydrolysis of amino group |

| 4-Amino-3-nitrophenylsulfonic acid | C₆H₆N₂O₅S | 219.0070 | Oxidation of thiocyanate |

| 2-Hydroxy-4-thiocyanatoaniline | C₇H₆N₂OS | 167.0274 | Reduction and hydroxylation |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations can elucidate the interplay between the electron-donating amino group and the electron-withdrawing nitro and thiocyanato groups on the aromatic ring of 2-Nitro-4-thiocyanatoaniline.

Studies on similar nitroaniline derivatives demonstrate that DFT is effective in analyzing π-electron distribution, aromaticity, and the strength of intra- and intermolecular interactions. researchgate.net For this compound, DFT calculations would likely reveal an intramolecular hydrogen bond between the amino and nitro groups, creating a stable six-membered ring structure, a feature common in 2-nitroaniline (B44862) derivatives. researchgate.net This interaction significantly influences the molecule's conformation and electronic properties. The distribution of molecular electrostatic potential (MEP) can be mapped to identify regions susceptible to electrophilic or nucleophilic attack. In related systems, positive electrostatic potentials are often located around hydrogen atoms, while negative potentials are concentrated near electronegative atoms like oxygen and nitrogen. utm.my

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Below is a table summarizing typical parameters used in DFT calculations for organic molecules.

| Parameter | Description | Typical Values/Methods for Nitroaromatics |

| Functional | Approximates the exchange-correlation energy, a key component of DFT. | B3LYP, M06-2X, ωB97XD |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-311++G(d,p), cc-pVQZ |

| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | C-PCM, SMD |

| Computed Properties | Energies (HOMO, LUMO), molecular geometry, vibrational frequencies, electrostatic potential, atomic charges. | N/A |

DFT is also a powerful tool for mapping reaction pathways and calculating the activation energies of chemical reactions. For instance, in the synthesis of highly nitrated compounds, computational methods are used to determine the enthalpy of formation (ΔHf) and predict reaction feasibility. nih.gov The nitration of an aromatic ring involves the formation of a high-energy intermediate (the Wheland intermediate or sigma complex). DFT calculations can model the geometry of the transition state leading to this intermediate and thereby compute the activation energy barrier.

In studies of nitration on azole compounds, the reaction pathway is modeled to understand the stepwise introduction of nitro groups. nih.gov A similar approach applied to a precursor of this compound would involve calculating the energy profile for the addition of a nitronium ion (NO₂⁺) at different positions on the aromatic ring. These calculations would quantitatively explain the regioselectivity of the reaction, showing why nitration occurs at the ortho position relative to the amino group and meta to the thiocyanato group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not widely reported, the methodology has been applied to molecules containing its key functional groups. For example, classical and quantum mechanical/molecular mechanical (QM/MM) MD simulations have been performed on methyl thiocyanate (B1210189) (MeSCN) in water to understand the interactions between the thiocyanate group and solvent molecules. nih.gov

Such simulations can shed light on:

Solvation Effects: How solvent molecules arrange around the solute and influence its conformational stability.

Spectral Shifts: How hydrogen bonding and local electrostatic environments affect the vibrational frequencies of the C≡N bond in the thiocyanate group, which can be correlated with experimental IR spectroscopy. nih.gov

Transport Properties: How the molecule diffuses in a given medium.

For this compound, MD simulations could predict its behavior in different solvents, providing insights into its solubility and the accessibility of its reactive sites.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties. For nitroaromatic compounds, QSAR studies are frequently used to predict their toxicity or potential therapeutic effects. mdpi.com

These models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a compound like this compound, relevant descriptors would include:

Quantum Chemical Descriptors: Derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges. mdpi.com

Topological Descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity. mdpi.com

A systematic review of QSAR studies on nitroaromatics highlights that parameters like HOMO and LUMO energies, hydrophobicity (Kow), and specific atomic charges are highly relevant for predicting aquatic toxicity. mdpi.com The development of a QSAR model involving this compound would allow for the prediction of its activity based on these calculated structural properties, reducing the need for extensive experimental testing. nih.gov

The table below lists common descriptors used in QSAR studies of aromatic compounds.

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Chemical reactivity, electronic interactions |

| Steric/Topological | Molecular Weight, van der Waals Volume, Molar Refractivity | Molecular size and shape |

| Hydrophobicity | logP (Kow) | How the compound partitions between fatty and aqueous environments |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with biological targets |

Computational Predictions of Reaction Mechanisms

Beyond studying static properties, computational chemistry can be used to explore and predict entire reaction mechanisms. This involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, intermediates, and the transition states that connect them.

For complex organic reactions, novel approaches have been developed to automate or assist in this exploration. One such method is Heuristically-Aided Quantum Chemistry (HAQC), which combines quantum chemical calculations with a set of empirical rules (heuristics) to guide the exploration of the PES. chemrxiv.org This approach can predict plausible reaction pathways for a wide range of polar and pericyclic reactions by identifying paths that are both consistent with known principles of organic reactivity and kinetically feasible. chemrxiv.org Another advanced technique is reactive quantum-mechanical molecular dynamics (QMD), which can simulate chemical bond formation and breaking directly, revealing reaction sequences without prior assumptions about the mechanism. chemrxiv.org

Applying these methods to this compound could uncover novel reactions and degradation pathways, predict potential byproducts in its synthesis, and help in designing more efficient synthetic routes.

Biological Activity and Mechanistic Studies

Investigation of Biological Activity

The biological activity of 2-Nitro-4-thiocyanatoaniline is an area of scientific interest, largely inferred from the known bioactivities of its constituent functional groups—the nitro, thiocyanato, and aniline moieties. While comprehensive biological studies specifically targeting this compound are not extensively detailed in publicly available research, its structural features suggest a potential for various biological interactions. The presence of both a nitro group and a thiocyanate (B1210189) group on an aniline backbone points towards likely antimicrobial properties.

The predicted interaction of this compound with molecular targets is primarily based on the roles of its functional groups. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. mdpi.com This can facilitate interactions with nucleophilic sites within biological macromolecules like proteins and enzymes. mdpi.comresearchgate.net The electron-withdrawing nature of the nitro group can affect the molecule's polarity and its ability to form hydrogen bonds, which are crucial for binding to biological targets. nih.govsvedbergopen.com

The thiocyanate group (-SCN) serves as a source for introducing sulfur-containing moieties, a common feature in many biologically active compounds. It can participate in various chemical reactions within a biological system, potentially interacting with protein residues. The aniline (-NH₂) group provides a site for further chemical modifications and can also be involved in hydrogen bonding with molecular targets. The combination of these groups on a single molecule creates a unique electronic and steric profile that dictates its potential biological interactions.

Table 1: Functional Groups of this compound and Their Potential Roles in Biological Activity

| Functional Group | Potential Role in Biological Activity |

| Nitro Group (-NO₂) | Strong electron-withdrawing nature, influences electronic distribution, potential for redox cycling, can interact with nucleophilic sites in proteins. mdpi.comsvedbergopen.com |

| Thiocyanate Group (-SCN) | Introduces a sulfur-containing moiety, can react with biological nucleophiles, contributes to the overall chemical reactivity. |

| Amino Group (-NH₂) | Site for hydrogen bonding, can be a point of metabolic transformation or synthetic modification. |

The functional groups of this compound suggest it may modulate the activity of various enzymes and proteins. The nitro group, in particular, is a known pharmacophore that can be found in compounds that inhibit enzyme activity. mdpi.com For instance, the antifungal activity of some nitro compounds is attributed to the electrostatic interaction between the nitro group and the iron (II) in the heme group of enzymes like 14α-demethylase, leading to strong inhibition. encyclopedia.pub While this specific interaction has not been documented for this compound, it represents a plausible mechanism of action against certain enzymes. The thiocyanate group can also potentially interact with the active sites of enzymes, particularly those containing cysteine residues, through covalent modification.

Role as an Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds. porwal.net Its trifunctional nature allows it to be a versatile building block for constructing more complex molecules, particularly heterocyclic compounds used in medicine.

A primary and well-documented use of this compound is as a crucial intermediate in the manufacturing of Albendazole. porwal.netspeqtus.in Albendazole is a broad-spectrum anthelmintic drug. The synthesis of Albendazole from this compound involves a series of chemical transformations.

The process generally involves the following steps:

Alkylation: The thiocyanate group of this compound is reacted with a propylating agent, such as propylbromide, to form 4-propylthio-2-nitroaniline. nih.govgoogle.com

Reduction: The nitro group of 4-propylthio-2-nitroaniline is then reduced to an amino group, yielding 4-propylthio-o-phenylenediamine. nih.govgoogle.com

Cyclization: Finally, this diamine is condensed with an appropriate reagent, such as an alkali or alkaline earth metal salt of methylcyano carbamate, to form the benzimidazole ring system of Albendazole. nih.govgoogle.com

This compound is also identified as Albendazole Impurity 5, highlighting its direct role in the synthesis of the final drug product. veeprho.com

Table 2: Synthesis of Albendazole from this compound

| Step | Reactant | Product |

| 1 | This compound | 4-propylthio-2-nitroaniline |

| 2 | 4-propylthio-2-nitroaniline | 4-propylthio-o-phenylenediamine |

| 3 | 4-propylthio-o-phenylenediamine | Albendazole |

This compound also serves as a starting material in the synthesis of Fenbendazole, another important benzimidazole anthelmintic used in veterinary medicine. A patented method describes the preparation of the fenbendazole intermediate, 2-nitro-4-thiophenyl aniline, from this compound. google.com

The process involves:

Hydrolysis of the thiocyanate group in this compound to a thiol group in the presence of sodium hydroxide, forming a 4-amino-3-nitrothiophenol sodium solution. google.com

Reaction of the resulting thiophenol salt with bromobenzene under alkaline conditions to yield 2-nitro-4-thiophenyl aniline. google.com This intermediate is then further processed to synthesize Fenbendazole.

Antimicrobial Properties of Nitro-Containing Compounds

The presence of the nitro group in this compound strongly suggests potential antimicrobial activity, a well-established property of many nitro-containing compounds. encyclopedia.pubnih.gov Nitroaromatic compounds are utilized in treating a wide array of infectious diseases caused by bacteria and parasites. nih.gov

The general mechanism of antimicrobial action for nitro compounds involves their reduction within the microbial cell to produce toxic intermediates. encyclopedia.pubnih.gov This process is often enzyme-mediated. The reduction of the nitro group can generate nitroso and superoxide species, which are highly reactive. researchgate.netnih.gov These reduced nitro species can then covalently bind to cellular macromolecules, most notably DNA, leading to nuclear damage and ultimately cell death. encyclopedia.pubnih.gov The selective toxicity of these compounds against anaerobic bacteria and certain protozoa is often due to the presence of specific nitroreductase enzymes in these organisms that efficiently bioactivate the nitro-drug. nih.govresearchgate.net

Pharmacokinetics and Pharmacodynamics (Excluding Dosage/Administration)

Comprehensive data on the pharmacokinetics and pharmacodynamics of this compound is not available in the public domain. Research into how this specific compound is absorbed, distributed, metabolized, and excreted by the body has not been published. Furthermore, there are no mechanistic studies detailing its interaction with biological targets (pharmacodynamics).

The primary context in which this compound appears in the literature is as a chemical intermediate in the synthesis of other compounds, such as the anthelmintic drug albendazole. Its biological properties beyond this role as a precursor have not been a subject of published research.

Table 1: Summary of Available Biological Data for this compound

| Biological Aspect | Findings |

|---|---|

| Anti-inflammatory Properties | No data available. |

| Pharmacokinetics | No data available. |

| Pharmacodynamics | No data available. |

Environmental Fate and Remediation Research

Degradation Studies under Environmental Conditions

The environmental persistence of 2-Nitro-4-thiocyanatoaniline is influenced by various abiotic and biotic factors. Degradation studies indicate that the stability of the compound is highly dependent on the pH of the surrounding medium and exposure to ultraviolet (UV) radiation.

Under acidic conditions, specifically at a pH lower than 3, the thiocyanate (B1210189) group (-SCN) of this compound undergoes hydrolysis. This reaction breaks down the molecule to form 2-nitro-4-aminophenol and hydrogen thiocyanate (HSCN). Conversely, in basic environments with a pH greater than 10, the primary degradation mechanism shifts to the reduction of the nitro group (-NO2). This process leads to the formation of amine intermediates.

Exposure to UV radiation is another significant factor in the degradation of this compound. Photodegradation can lead to either the reduction of the nitro group or the hydrolysis of the thiocyanate group, similar to the effects of basic and acidic conditions, respectively. The specific pathway and rate of photodegradation would likely depend on the intensity and wavelength of the UV radiation, as well as the presence of other photosensitizing agents in the environment.

While these studies provide initial insights, comprehensive research on the degradation of this compound in complex environmental matrices such as soil and natural water bodies is not extensively documented. The behavior of the compound in these environments would be influenced by a multitude of additional factors, including microbial activity, temperature, and the presence of organic matter.

Table 1: Summary of Abiotic Degradation Conditions for this compound

| Condition | Primary Degradation Pathway | Resulting Products |

| Acidic (pH < 3) | Hydrolysis of thiocyanate group | 2-nitro-4-aminophenol, HSCN |

| Basic (pH > 10) | Reduction of nitro group | Amine intermediates |

| UV Exposure | Nitro group reduction or thiocyanate hydrolysis | Varies depending on specific pathway |

Transformation Products and Pathways

The transformation of this compound in the environment leads to the formation of various intermediate and final degradation products. The specific pathways are dictated by the prevailing environmental conditions.

As established, acidic hydrolysis cleaves the thiocyanate group, yielding 2-nitro-4-aminophenol and hydrogen thiocyanate . The subsequent fate of these products is of environmental interest. 2-nitro-4-aminophenol is another nitroaromatic compound that may undergo further degradation. Hydrogen thiocyanate can dissociate in water, and the thiocyanate ion (SCN-) can be subject to microbial degradation, often leading to the formation of ammonia, carbon dioxide, and sulfate. envipath.orgnih.gov

In basic media, the reduction of the nitro group leads to the formation of amine intermediates . While the specific structures of these intermediates for this compound are not detailed in the available literature, the reduction of nitroaromatic compounds typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. Therefore, it is plausible that the degradation pathway involves the formation of 2-amino-4-thiocyanatoaniline.

The degradation of the thiocyanate functional group itself is a known biogeochemical process. Microorganisms such as Thiobacillus thioparus can utilize thiocyanate as an energy source. envipath.org The enzymatic degradation of thiocyanate can proceed through two main pathways: the cyanate (B1221674) pathway, which involves hydrolysis to cyanate and sulfide (B99878), and the carbonyl sulfide pathway, where thiocyanate is converted to carbonyl sulfide and ammonia. envipath.orgnih.gov The final products of these microbial pathways are typically less harmful substances like ammonia, carbon dioxide, and sulfate. envipath.orgnih.gov

It is important to note that detailed, compound-specific transformation pathways for this compound, particularly those mediated by microorganisms in soil and water, require further investigation. The study of analogous compounds, such as 2-chloro-4-nitroaniline, has shown that microbial degradation can lead to the removal of the nitro group and subsequent ring cleavage. plos.org Similar pathways could potentially be relevant for this compound.

Remediation Methodologies for Nitroaromatic Compounds

Given the potential environmental concerns associated with nitroaromatic compounds, various remediation technologies are being explored for their removal from contaminated water and soil. While specific studies on this compound are limited, research on the remediation of other nitroaromatics provides a strong basis for potential treatment strategies.

Ultrasonic cavitation is an advanced oxidation process that utilizes high-frequency sound waves to generate, grow, and collapse microscopic bubbles in a liquid. This process creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants.

Studies on compounds like p-nitroaniline and nitrobenzene (B124822) have demonstrated the effectiveness of ultrasonic cavitation for their degradation. The hydroxyl radicals attack the aromatic ring, leading to its opening and eventual mineralization into simpler, less harmful substances. The efficiency of this process can be influenced by factors such as ultrasonic frequency and power, pH, and the presence of other chemical species in the water. For instance, the degradation of some organic pollutants using ultrasound is enhanced in acidic conditions.

Nanocatalytic reduction has emerged as a promising technology for the treatment of nitroaromatic compounds. This approach typically involves the use of metal nanoparticles, which act as catalysts to facilitate the reduction of the nitro group to an amino group, a reaction that is often a key step in the detoxification of these compounds.

Various nanocatalytic systems have been investigated, including those based on:

Bimetallic Nanoparticles: Combinations such as platinum-nickel (Pt-Ni) and platinum-gold (Pt-Au) have shown high catalytic activity for the reduction of nitroaromatics.

Alloy Nanoparticles: Silver-copper (Ag-Cu) alloy nanoparticles have also been used effectively in these reduction reactions.

Zero-Valent Iron (ZVI): Nanoscale zero-valent iron (nZVI) is a widely studied material for the remediation of various pollutants, including nitroaromatic compounds. It acts as a reducing agent, donating electrons to the nitro group. The reduction of nitroaromatics by ZVI typically leads to the formation of the corresponding anilines.

The primary product of the nanocatalytic reduction of a nitroaromatic compound is its corresponding amine. In the case of this compound, this would likely result in the formation of 2-amino-4-thiocyanatoaniline. These amino derivatives are generally less toxic and more biodegradable than their nitro counterparts.

Q & A

Q. What are the established synthetic routes for 2-Nitro-4-thiocyanatoaniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential nitration and thiocyanation of aniline derivatives. For example, nitration of 4-thiocyanatoaniline under controlled conditions (e.g., nitric acid in acetic anhydride at 0–5°C) ensures regioselectivity at the 2-position . Subsequent purification via recrystallization (ethanol/water) improves yield. Optimization requires monitoring reaction temperature and stoichiometry (e.g., 1:1.2 molar ratio of substrate to nitrating agent) to minimize byproducts like 3-nitro isomers. Analytical techniques like TLC or HPLC are critical for tracking progress .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : H and C NMR to verify nitro (-NO) and thiocyanate (-SCN) group positions (e.g., aromatic proton splitting patterns) .

- FTIR : Peaks at ~1520 cm (N=O asymmetric stretch) and ~2150 cm (SCN stretch) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and identify impurities like unreacted aniline derivatives .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (N or Ar) to prevent photodegradation and moisture absorption. Stability studies show decomposition rates increase at >25°C or under UV exposure, leading to nitro-group reduction or thiocyanate hydrolysis. Periodic analysis via DSC (decomposition onset ~180°C) and Karl Fischer titration (moisture <0.1%) ensures integrity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

- Methodological Answer : Nitration is directed by electron-withdrawing groups (EWGs). The thiocyanate group at the 4-position deactivates the ring, favoring nitration at the ortho (2-) position due to resonance stabilization of the nitronium ion intermediate. Computational studies (DFT/B3LYP) reveal lower activation energy for 2-nitration (~15 kcal/mol) compared to meta positions. Experimental validation via isotopic labeling (e.g., N-nitric acid) can track nitro-group orientation .

Q. How does this compound degrade under acidic or basic conditions, and what are the degradation products?

- Methodological Answer : Under acidic conditions (pH <3), the thiocyanate group hydrolyzes to form 2-nitro-4-aminophenol and HSCN. In basic media (pH >10), nitro-group reduction to amine intermediates occurs, detected via LC-MS (m/z 153 for CHNO). Kinetic studies (Arrhenius plots) show activation energy for hydrolysis is ~45 kJ/mol. Control experiments with radical scavengers (e.g., BHT) confirm non-radical pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. For example, DMSO-d may shift thiocyanate peaks by 0.2 ppm compared to CDCl. Validate results using:

Q. What role does this compound play in synthesizing heterocyclic compounds for medicinal chemistry?

- Methodological Answer : The nitro and thiocyanate groups enable cycloaddition reactions (e.g., Huisgen click chemistry) to form benzothiazoles or triazoles. For example, reacting with acetylene derivatives under Cu(I) catalysis yields triazole-linked pharmacophores. Optimize solvent (DMF vs. THF) and catalyst loading (5–10 mol% CuBr) to achieve >80% yield .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use quantum mechanical calculations (Gaussian 16, DFT/M06-2X) to model frontier molecular orbitals (FMOs). The LUMO (-3.2 eV) localizes on the nitro group, indicating electrophilic attack sites. MD simulations (AMBER) predict solvent accessibility for thiocyanate in polar aprotic solvents .

Q. What bioactivity assays are suitable for evaluating this compound derivatives?

Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.